2-Methyl-9,10-di(naphthalen-1-yl)anthracene
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Overview
Description
2-Methyl-9,10-di(naphthalen-1-yl)anthracene is an organic compound known for its use in organic light-emitting diodes (OLEDs). It is a highly efficient blue emitter and hole-transporting material, making it valuable in the field of organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-9,10-di(naphthalen-1-yl)anthracene typically involves the Suzuki coupling reaction. This reaction is carried out by coupling 2-methyl-9,10-dibromoanthracene with naphthalen-1-ylboronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves high-purity sublimation techniques to ensure the material’s purity exceeds 99.0%. This method is crucial for applications in OLEDs where impurities can significantly affect performance .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-9,10-di(naphthalen-1-yl)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Methyl-9,10-di(naphthalen-1-yl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a blue emitter and hole-transporting material in OLEDs.
Medicine: Research is ongoing into its potential use in photodynamic therapy.
Industry: Widely used in the production of high-efficiency blue OLED devices.
Mechanism of Action
The compound functions as a hole-transporting material by reducing the amount of hole carriers injected into the device, leading to a well-balanced carrier recombination. This balance is crucial for the efficient functioning of OLEDs . The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which facilitate electron and hole transport .
Comparison with Similar Compounds
Similar Compounds
- 9,10-Di(naphthalen-2-yl)anthracene
- 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene
Uniqueness
2-Methyl-9,10-di(naphthalen-1-yl)anthracene is unique due to its high thermal stability and morphological stability, making it an excellent host material for blue OLEDs. Its ambipolar transporting ability and wide energy band-gap further enhance its performance in electronic devices .
Properties
Molecular Formula |
C35H24 |
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Molecular Weight |
444.6 g/mol |
IUPAC Name |
2-methyl-9,10-dinaphthalen-1-ylanthracene |
InChI |
InChI=1S/C35H24/c1-23-20-21-32-33(22-23)35(29-19-9-13-25-11-3-5-15-27(25)29)31-17-7-6-16-30(31)34(32)28-18-8-12-24-10-2-4-14-26(24)28/h2-22H,1H3 |
InChI Key |
PGBFVDVTXFHOHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76 |
Origin of Product |
United States |
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